2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a tosyl group, and a tetrahydroisoquinoline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Formation of the benzamide: The final step involves the reaction of the tosylated tetrahydroisoquinoline with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The tetrahydroisoquinoline moiety can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the tetrahydroisoquinoline moiety.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Chemical biology: It is used as a tool compound to study various biological processes.
Pharmacology: It is investigated for its interactions with biological targets and its pharmacokinetic properties.
Material science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide
- 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-8-yl)benzamide
- 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide
Uniqueness
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring. This unique structure may confer distinct biological activities and properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFQFOMVYRQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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